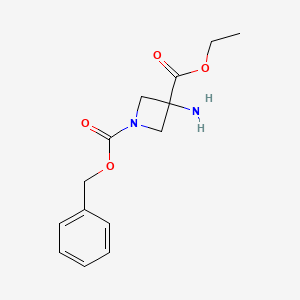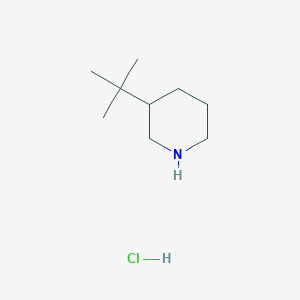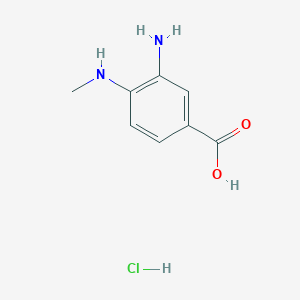
1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
説明
“1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1434142-16-1 . It has a molecular weight of 278.31 and its IUPAC name is the same as the common name . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 278.31 . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of Derivatives : The compound is involved in the synthesis of various derivatives. For instance, it's used in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives are formed through interactions with different arylidinemalononitrile derivatives in specific solutions, showcasing its versatility in chemical synthesis (Mohamed, 2021).
Chemical Transformations
- Formation of Aziridine Derivatives : It's used in the hydrogenation process to yield enantiomerically pure 1H-aziridine or β-amino acid ester as main products. This showcases its application in producing specific types of chemical structures, particularly in stereochemistry (Ambrosi, Duczek, Ramm, & Jähnisch, 1994).
Medicinal Chemistry
- Construction of Pseudopeptide Foldamers : It's used as a building block for pseudopeptide foldamers, which are crucial in medicinal chemistry for drug design. These foldamers, constructed using 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives, can provide a template for a variety of medical applications (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Photolysis and Pyrolysis
- Involvement in Photochemical Synthesis : The compound plays a role in photochemical synthesis processes, like the formation of alkyl aziridine carboxylates and dicarboxylates through photolysis, which highlights its potential in photochemistry and material science applications (Sammes & Rahman, 1972).
Antibacterial Agents
- Synthesis of Novel Fluoroquinolones : It's integral in the synthesis of new fluoroquinolones with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates its importance in the development of new antibacterial agents (Ikee, Hashimoto, Kamino, Nakashima, Hayashi, Sano, Shiro, & Nagao, 2008).
Corrosion Inhibition
- Corrosion Inhibition : Research has been conducted on the application of derivatives of this compound in corrosion inhibition, particularly in carbon steel. This application is critical in industrial chemistry and materials science (Insani, Wahyuningrum, & Bundjali, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle and store the compound safely.
特性
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQQAMSJAVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)









![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
